![molecular formula C15H21NO4 B2665486 3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid CAS No. 1700071-99-3](/img/structure/B2665486.png)

3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

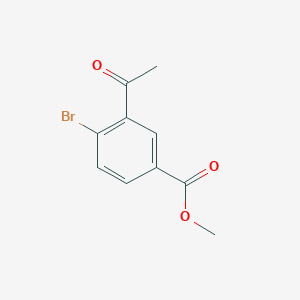

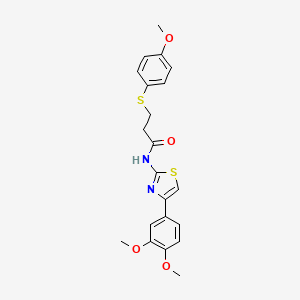

“3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid” is a compound with the CAS Number: 500770-86-5 . It has a molecular weight of 279.34 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is "(3R)-3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid" . The InChI code is "1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.34 . It is usually in powder form . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

- 3-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)propanoic acid (Boc-MePhe-OH) is commonly used in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group shields the amino group during peptide chain elongation, preventing unwanted side reactions. Researchers utilize Boc-MePhe-OH to build complex peptides and proteins efficiently .

- Boc-MePhe-OH serves as a building block for designing novel drugs and pharmaceuticals. Medicinal chemists incorporate it into drug candidates to enhance bioavailability, stability, and target specificity. Its unique structure contributes to drug-like properties, making it valuable in drug discovery .

- Researchers exploit Boc-MePhe-OH in asymmetric synthesis and catalysis. It acts as a chiral auxiliary, enabling the creation of enantiomerically pure compounds. The Boc group can be selectively removed, revealing the chiral center and allowing access to diverse chemical scaffolds .

- Boc-MePhe-OH finds applications in designing functional materials and polymers. Its carboxylic acid functionality allows for covalent attachment to surfaces or polymer backbones. Researchers explore its use in creating smart materials, sensors, and drug delivery systems .

- Scientists employ Boc-MePhe-OH for site-specific protein modification. By introducing Boc-MePhe-OH at specific amino acid residues, they can attach functional groups, fluorophores, or other bioactive molecules. This technique enables precise control over protein properties and interactions .

- Boc-MePhe-OH plays a role in functionalizing nanoparticles and surfaces. Its stability under mild conditions allows researchers to modify nanoparticles with tailored ligands or linkers. These functionalized nanoparticles find applications in drug delivery, imaging, and diagnostics .

Peptide Synthesis and Protection

Drug Development and Medicinal Chemistry

Organic Synthesis and Asymmetric Catalysis

Materials Science and Polymer Chemistry

Bioconjugation and Protein Modification

Nanotechnology and Surface Functionalization

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIXJRIIDDYQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)